molecular formula C22H30N6O2 B6474366 1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one CAS No. 2640979-70-8

1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6474366
CAS No.: 2640979-70-8
M. Wt: 410.5 g/mol
InChI Key: MCXGYTAOVBCLAN-UHFFFAOYSA-N
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Description

1-(4-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one (CAS 2640979-70-8) is a chemical compound with a molecular formula of C22H30N6O2 and a molecular weight of 410.51 g/mol . This molecule is a pyrazine derivative, a class of compounds recognized for its utility as an adenosine receptor antagonist . Antagonists of adenosine receptors are of significant research interest for their potential role in the treatment of various disorders, including inflammatory diseases such as asthma . The compound features a complex structure that incorporates a pyrazolo[1,5-a]pyrazine core, linked to an acetylpiperazine group via a but-2-yn-1-yloxy chain. Key physicochemical properties include a topological polar surface area of 66.2 Ų and an XLogP3 value of 0.6, suggesting a balanced hydrophilicity-lipophilicity profile . Its predicted pKa is 5.35, and it has a density of 1.25 ±0.1 g/cm³ at 20 °C and 760 Torr . Available for research and development purposes, this product is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can procure this compound in various quantities to suit their experimental needs.

Properties

IUPAC Name

1-[4-[4-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-18-17-21-22(23-7-11-28(21)24-18)27-9-5-20(6-10-27)30-16-4-3-8-25-12-14-26(15-13-25)19(2)29/h7,11,17,20H,5-6,8-10,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXGYTAOVBCLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)OCC#CCN4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methylpyrazolo[1,5-a]pyrazin-4-yl Piperidine Intermediate

EntryAcid (equiv)AtmosphereYield (%)
1HOAc (2)Air34
4HOAc (6)O2_294

But-2-yn-1-yloxy Linker Installation

The but-2-yn-1-yloxy spacer connects the pyrazolo-pyrazine-piperidine fragment to the piperazine moiety. Williamson ether synthesis is employed: the piperidine intermediate’s hydroxyl group reacts with 1,4-dibromobut-2-yne under basic conditions. For instance, treatment with NaH in dimethylformamide (DMF) at 0–5°C facilitates bromide displacement, forming the ether linkage. Propargyl bromide derivatives are preferred for their reactivity, with yields exceeding 70% under inert atmospheres.

Piperazine-Acetyl Moiety Assembly

Piperazine functionalization involves nucleophilic substitution followed by acetylation. A patented approach reacts piperazine with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by quenching with aqueous NaHCO3_3. Subsequent acetylation uses acetyl chloride in the presence of triethylamine (Et3_3N), yielding the acetylated piperazine derivative in 85% purity .

Table 2: Key Reaction Conditions for Piperazine Acetylation

StepReagents/ConditionsYield (%)
ChloroacetylationClCH2_2COCl, DCM, 0°C78
AcetylationAcCl, Et3_3N, RT82

Final Coupling and Purification

The terminal alkyne of the but-2-yn-1-yloxy linker undergoes Sonogashira coupling with the acetylated piperazine-iodide derivative. Using Pd(PPh3_3)4_4 (5 mol%), CuI (10 mol%), and Et3_3N in THF at 60°C for 12 hours achieves 68% yield. Purification via column chromatography (SiO2_2, ethyl acetate/hexane) and recrystallization from ethanol yields the final compound with >95% purity .

Mechanistic Considerations

  • Pyrazolo[1,5-a]pyrazine Formation : The CDC mechanism involves initial imine formation, followed by oxidative cyclization mediated by acetic acid and O2_2, which abstracts hydrogen to aromatize the ring .

  • Piperidine Reduction : LiAlH4_4 reduces the dehydropiperazine intermediate via a two-step process: hydride attack at the carbonyl followed by ring closure .

  • Sonogashira Coupling : Oxidative addition of Pd(0) to the alkyne and aryl halide precedes transmetallation and reductive elimination, forming the C–C bond.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazine Synthesis : Excess acetic acid (6 equiv) suppresses triazolo[1,5-a]pyridine byproducts .

  • Alkyne Stability : But-2-yn-1-yloxy linkers require inert atmospheres (N2_2) to prevent polymerization during storage.

  • Catalyst Sensitivity : Sonogashira reactions demand rigorous exclusion of moisture to prevent Pd catalyst deactivation.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions:

  • Oxidation: Commonly involves reagents like KMnO4 or H2O2.

  • Reduction: Utilizes agents such as LiAlH4 or NaBH4.

  • Substitution: Typically involves halogenation or alkylation using reagents like halides or alkyl halides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenation with halides (e.g., Br2), alkylation with alkyl halides (e.g., CH3Cl)

Major Products Formed

The primary products depend on the specific reaction conditions and reagents used. For instance, oxidation typically results in the formation of ketones or carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one finds applications in various scientific domains:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential role in modulating biological pathways.

  • Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

  • Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biological effects. The pathways involved are often complex and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related molecules, emphasizing core heterocycles, substituents, and physicochemical properties:

Compound Name Core Heterocycle Key Substituents/Linkers Molecular Formula Molecular Weight Notable Features Reference
Target Compound Pyrazolo[1,5-a]pyrazine But-2-yn-1-yloxy, ethanone C₂₀H₂₈N₈O₂* ~436.5 Bicyclic pyrazine core, alkyne linker -
Compound 35 (Pyrazolo[1,5-a]pyrimidine) Pyrazolo[1,5-a]pyrimidine Morpholine, indole C₂₆H₃₀N₆O₃ 475.25 Pyrimidine core, morpholine substitution
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-... Pyrazolo[1,5-a]pyrazine Sulfanyl linker, methoxyphenyl C₂₆H₂₇N₅O₂S 473.6 Sulfur-based linker, enhanced lipophilicity
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Piperazine Fluorobenzyl, benzoyl Varies Varies Fluorine substitution for metabolic stability

*Hypothetical formula based on structural analysis.

Key Observations:

Heterocyclic Core :

  • The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine (e.g., Compound 35) by a single nitrogen atom, which may alter binding affinity to kinase ATP pockets .
  • highlights a trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivative with enhanced metabolic stability due to electron-withdrawing groups .

Oxygen-based linkers (e.g., in ) improve solubility relative to sulfur or alkyne linkers .

Substituent Effects: Fluorobenzyl groups () enhance blood-brain barrier penetration and reduce oxidative metabolism, a feature absent in the target compound . The ethanone group in the target compound mirrors the methanone moiety in , both serving as hydrogen bond acceptors for kinase binding .

Biological Activity

The compound 1-(4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Structural Overview

The compound features several notable structural elements:

  • Piperidine and Piperazine Rings : These moieties are often associated with various biological activities, including analgesic and anti-inflammatory effects.
  • Pyrazolo[1,5-a]pyrazine Core : Known for its role in modulating neurotransmitter systems and potential anti-cancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in pain and inflammation pathways. The piperidine derivative is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, thus enhancing their levels in the body which can lead to analgesic effects .

Pharmacological Effects

Research indicates that compounds similar to the one exhibit a range of pharmacological effects:

  • Analgesic Activity :
    • The compound has been shown to attenuate pain responses in animal models, suggesting its utility as a broad-spectrum analgesic .
    • In particular, it has demonstrated efficacy in models of neuropathic pain and inflammatory pain .
  • Anti-inflammatory Properties :
    • Studies have indicated that FAAH inhibitors can reduce inflammation by increasing the availability of endocannabinoids, which play a role in modulating inflammatory responses .
  • Neuroprotective Effects :
    • Compounds containing the pyrazolo[1,5-a]pyrazine core have been investigated for their neuroprotective properties, potentially offering benefits in neurodegenerative conditions .

Study 1: Analgesic Efficacy

A study involving a similar compound demonstrated that it could significantly reduce tactile allodynia in rat models of nerve injury. The compound was administered at varying doses, revealing a dose-dependent relationship between administration and pain relief .

Study 2: Anti-inflammatory Response

In another investigation focusing on inflammatory models induced by carrageenan, the compound exhibited significant inhibition of edema formation, indicating its potential as an anti-inflammatory agent .

Data Tables

Activity Model Outcome Reference
Analgesic EffectRat neuropathic pain modelSignificant reduction in pain response
Anti-inflammatoryRat carrageenan modelReduced edema formation
NeuroprotectiveIn vitro neuronal cell linesIncreased cell viability under stress conditions

Q & A

Basic Research Question: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves sequential reactions, including condensation of pyrazolo-pyrazine precursors, piperazine/piperidine functionalization, and alkyne coupling. Key steps for optimization:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) for nucleophilic substitutions (e.g., piperazine alkylation) to enhance reactivity .
  • Catalysis: Employ palladium catalysts for Sonogashira coupling during alkyne incorporation, monitoring reaction progress via TLC or HPLC .
  • Purification: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to isolate intermediates. Final recrystallization in ethanol improves purity .

Basic Research Question: What analytical techniques are critical for characterizing the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., methylpyrazolo-pyrazine protons at δ 2.5–3.0 ppm; piperazine N–CH2 signals at δ 2.7–3.3 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and detects fragmentation patterns .
  • X-ray Diffraction: Single-crystal X-ray analysis resolves stereochemistry of the piperidine-alkyne-piperazine linkage .

Basic Research Question: How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays: Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 calculations. Include positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition: Screen for kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Solubility Pre-Screening: Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility, critical for dose-response studies .

Advanced Research Question: What mechanistic insights explain contradictory bioactivity data across cell lines?

Methodological Answer:

  • Transcriptomic Profiling: Perform RNA-seq on resistant vs. sensitive cell lines to identify differentially expressed targets (e.g., ABC transporters or metabolic enzymes) .
  • Metabolomic Analysis: LC-MS-based metabolomics reveals compound metabolism (e.g., oxidative dealkylation) altering efficacy .
  • Receptor Binding Studies: Use surface plasmon resonance (SPR) to measure binding kinetics to suspected targets (e.g., GPCRs or kinases) .

Advanced Research Question: How can structure-activity relationships (SAR) guide derivatization?

Methodological Answer:

  • Core Modifications: Replace the but-2-yn-1-yl linker with a 1,3-diyne to test rigidity effects on target binding .
  • Substituent Analysis: Introduce electron-withdrawing groups (e.g., -CF3) on the pyrazolo-pyrazine ring to enhance π-π stacking with hydrophobic enzyme pockets .
  • Pharmacophore Mapping: Overlay docking poses of analogs to identify critical hydrogen-bonding motifs (e.g., piperazine N–H interactions) .

Advanced Research Question: What computational strategies predict binding modes and off-target risks?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with homology-modeled targets (e.g., PI3Kγ) to prioritize high-affinity conformers .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • Off-Target Profiling: Employ SwissTargetPrediction to rank potential off-targets (e.g., adenosine receptors) for experimental validation .

Advanced Research Question: How can researchers resolve contradictions in reported cytotoxicity data?

Methodological Answer:

  • Meta-Analysis: Aggregate data from published IC50 values (e.g., using RevMan) to identify outliers and assess heterogeneity via I² statistics .
  • Experimental Replication: Standardize assay conditions (e.g., serum concentration, incubation time) across labs to minimize variability .
  • Redox Profiling: Measure ROS generation in conflicting studies; discrepancies may arise from compound-induced oxidative stress vs. direct apoptosis .

Advanced Research Question: What strategies address poor solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design: Synthesize phosphate esters at the ethanone moiety to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoformulation: Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) for sustained release, characterized by dynamic light scattering .
  • Co-Solvent Systems: Use Cremophor EL/ethanol (1:1 v/v) in preclinical models, monitoring for hemolytic side effects .

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